molecular formula C20H22N4O3 B6929360 (7-Methoxy-3-methyl-1-benzofuran-2-yl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone

(7-Methoxy-3-methyl-1-benzofuran-2-yl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone

Cat. No.: B6929360
M. Wt: 366.4 g/mol
InChI Key: RHVQYHZEWOUVRM-UHFFFAOYSA-N
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Description

(7-Methoxy-3-methyl-1-benzofuran-2-yl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Properties

IUPAC Name

(7-methoxy-3-methyl-1-benzofuran-2-yl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-15-5-4-6-16(26-3)19(15)27-18(13)20(25)24-11-9-23(10-12-24)17-7-8-21-14(2)22-17/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVQYHZEWOUVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2OC)C(=O)N3CCN(CC3)C4=NC(=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the 2-methylpyrimidin-4-yl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the methoxy group to a hydroxyl group.

  • Reduction: : Reducing the pyrimidinyl group.

  • Substitution: : Replacing the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Utilizing nucleophiles like amines or halides under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of 7-hydroxy-3-methyl-1-benzofuran-2-yl derivatives.

  • Reduction: : Production of 7-methoxy-3-methyl-1-benzofuran-2-yl derivatives with reduced pyrimidinyl groups.

  • Substitution: : Generation of various substituted benzofuran derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its antimicrobial and antiviral properties.

  • Medicine: : Investigated for potential therapeutic applications, including anticancer treatments.

  • Industry: : Applied in the development of new drugs and materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The pathways involved may include inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both benzofuran and piperazine rings. Similar compounds include other benzofuran derivatives and piperazine-containing molecules, which may have different biological activities and applications.

List of Similar Compounds

  • 8-Methoxypsoralen: : Used in the treatment of skin diseases.

  • Angelica: : Another benzofuran derivative with antimicrobial properties.

  • Psoralen: : Known for its use in photodynamic therapy.

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